3-cyclopentyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopentyl group, a morpholine ring, and a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxadiazole ring, introduction of the morpholine group, and coupling with the cyclopentyl-propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-cyclopentyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]propanamide
- 3-cyclopentyl-N-(3-morpholin-4-ylpropyl)propanamide
Uniqueness
Compared to similar compounds, 3-cyclopentyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide stands out due to its unique benzoxadiazole moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C18H24N4O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-cyclopentyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)propanamide |
InChI |
InChI=1S/C18H24N4O3/c23-16(8-5-13-3-1-2-4-13)19-14-6-7-15(18-17(14)20-25-21-18)22-9-11-24-12-10-22/h6-7,13H,1-5,8-12H2,(H,19,23) |
InChI Key |
NQDQOBBLNQAXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.